molecular formula C4H3Cl2NS B14501592 3,5-Dichloro-4-methyl-1,2-thiazole CAS No. 64120-24-7

3,5-Dichloro-4-methyl-1,2-thiazole

Cat. No.: B14501592
CAS No.: 64120-24-7
M. Wt: 168.04 g/mol
InChI Key: CHQSXWWHDSDUKR-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-methyl-1,2-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This particular compound is distinguished by the presence of two chlorine atoms at positions 3 and 5, and a methyl group at position 4 on the thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-methyl-1,2-thiazole can be achieved through several methods. One common approach involves the reaction of 3,5-dichloro-4-methylthioamide with a suitable halogenating agent. The reaction typically takes place under mild conditions, using solvents such as chloroform or dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as halogenation, cyclization, and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-methyl-1,2-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, nucleophiles, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

3,5-Dichloro-4-methyl-1,2-thiazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-methyl-1,2-thiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or disrupt the function of specific proteins involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,5-Dichloro-4-methyl-1,2-thiazole include other thiazole derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of chlorine and methyl substituents on the thiazole ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

64120-24-7

Molecular Formula

C4H3Cl2NS

Molecular Weight

168.04 g/mol

IUPAC Name

3,5-dichloro-4-methyl-1,2-thiazole

InChI

InChI=1S/C4H3Cl2NS/c1-2-3(5)7-8-4(2)6/h1H3

InChI Key

CHQSXWWHDSDUKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=C1Cl)Cl

Origin of Product

United States

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